molecular formula C19H20N6O2 B5967164 4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol

4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol

Cat. No. B5967164
M. Wt: 364.4 g/mol
InChI Key: KPTFXVNLKVJPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol is a chemical compound that is used in scientific research for various purposes. This compound is also known as JNJ-7777120 and has been studied extensively due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol involves the inhibition of the adenosine A2A receptor. This receptor is involved in various physiological processes such as inflammation, pain, and neurodegeneration. Inhibition of this receptor can lead to the reduction of inflammation, pain, and other related symptoms.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol has various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and anxiety in animal models. This compound has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol in lab experiments is its specificity towards the adenosine A2A receptor. This compound has a high affinity for this receptor and can be used to study its functions. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to liver damage and other related side effects.

Future Directions

There are several future directions for the study of 4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol. One of the directions is to study its potential use in the treatment of cancer. This compound has been shown to have anti-tumor effects and can be used to study its mechanism of action. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and can be used to study its potential therapeutic applications.
Conclusion:
In conclusion, 4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has various biochemical and physiological effects and can be used to study the functions of the adenosine A2A receptor. However, its potential toxicity limits its use in lab experiments. There are several future directions for the study of this compound, including its potential use in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol involves several steps. The synthesis starts with the reaction of 2-pyrimidinylamine with 4-bromobenzaldehyde to form 4-(2-pyrimidinyl)benzaldehyde. This intermediate is then reacted with 1,4-diazepane-5-carboxylic acid to form 4-(2-pyrimidinyl)-1,4-diazepane-5-carboxaldehyde. The next step involves the reaction of this intermediate with 3-hydroxy-4-iodo-5-nitrobenzaldehyde to form 4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol.

Scientific Research Applications

4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol has been used in various scientific research studies. It has been studied as a potential treatment for various diseases such as chronic pain, anxiety, and depression. This compound has also been studied for its potential use in the treatment of cancer.

properties

IUPAC Name

[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-15-5-3-14(4-6-15)16-13-17(23-22-16)18(27)24-9-2-10-25(12-11-24)19-20-7-1-8-21-19/h1,3-8,13,26H,2,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTFXVNLKVJPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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